molecular formula C14H12BrFO B7879038 (3-Bromophenyl)(4-fluoro-3-methylphenyl)methanol

(3-Bromophenyl)(4-fluoro-3-methylphenyl)methanol

Cat. No.: B7879038
M. Wt: 295.15 g/mol
InChI Key: QODMGSVRAIMKNY-UHFFFAOYSA-N
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Description

3-Bromo-4’-fluoro-3’-methylbenzhydrol is an organic compound that belongs to the class of benzhydrol derivatives. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the benzhydrol core structure. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-fluoro-3’-methylbenzhydrol typically involves the bromination and fluorination of the corresponding benzhydrol derivative. One common method includes the reaction of 3-methylbenzhydrol with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as toluene or methanol, at temperatures ranging from 0°C to 100°C .

Industrial Production Methods

Industrial production of 3-Bromo-4’-fluoro-3’-methylbenzhydrol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-fluoro-3’-methylbenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzhydrol derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-4’-fluoro-3’-methylbenzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4’-fluoro-3’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4’-fluoro-3’-methylbenzhydrol is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzhydrol core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3-bromophenyl)-(4-fluoro-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODMGSVRAIMKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC(=CC=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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